molecular formula C7H9ClN2O2 B1589915 3-Hydrazinobenzoic acid hydrochloride CAS No. 87565-98-8

3-Hydrazinobenzoic acid hydrochloride

Cat. No. B1589915
CAS RN: 87565-98-8
M. Wt: 188.61 g/mol
InChI Key: YONFQPJFIKYVLO-UHFFFAOYSA-N
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Description

3-Hydrazinobenzoic Acid Hydrochloride is a solid compound with a molecular weight of 188.61 . It is a derivative of 4-hydrazinobenzoic acid, a component of the mushroom Agaricus bisporus .


Synthesis Analysis

The synthesis of 3-Hydrazinobenzoic acid hydrochloride involves the reaction of anthranilic acid with concentrated hydrochloric acid in an ice-salt bath . The mixture is then cooled to 0° and a solution of sodium nitrite is added . The resulting diazonium salt solution is then added to a solution of sulfurous acid prepared by saturating water at 0–5° with sulfur dioxide .


Molecular Structure Analysis

The molecular formula of 3-Hydrazinobenzoic acid hydrochloride is C7H9ClN2O2 . The InChI code is 1S/C7H8N2O2.ClH/c8-9-6-3-1-2-5(4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H .


Physical And Chemical Properties Analysis

3-Hydrazinobenzoic Acid Hydrochloride is a solid compound stored at room temperature .

Scientific Research Applications

Crystal Structure and Non-Covalent Interactions

3-Hydrazinobenzoic acid hydrochloride has been a subject of interest in studies focusing on its crystal structure and non-covalent interactions. For instance, Morales-Toyo et al. (2020) synthesized and characterized 4-hydrazinobenzoic acid hydrochloride, revealing its crystallization in a triclinic system and detailed non-covalent interactions such as hydrogen bonds forming a complex three-dimensional framework structure (Morales-Toyo et al., 2020).

Degradation and Transformation Studies

The degradation pathways of related compounds have been studied, providing insight into the chemical behavior of 3-hydrazinobenzoic acid hydrochloride derivatives. Gibson and Green (1965) explored the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one, leading to the formation of o-hydrazinobenzoic acid under certain conditions (Gibson & Green, 1965).

Synthesis and Applications in Imaging

In the field of bioconjugate chemistry, derivatives of hydrazinobenzoic acid have been synthesized for applications in medical imaging. Schwartz et al. (1991) described the synthesis of succinimidyl 4-hydrazinobenzoate hydrochloride and its use for the creation of 99mTc-protein conjugates, useful in the imaging of focal sites of infection (Schwartz et al., 1991).

Antioxidant Activity

The antioxidant properties of hydrazinobenzoic acid derivatives have been explored, contributing to the understanding of their potential therapeutic applications. Abuelizz et al. (2021) investigated derivatives for their antioxidant activities, finding some compounds showing significant properties in in vitro assays (Abuelizz et al., 2021).

Interaction with Metal Ions

Studies have also focused on the interaction of hydrazinobenzoic acid with metal ions. Alabada et al. (2021) determined the crystal and molecular structure of 2-hydrazinobenzoic acid and explored its complexation behavior with copper(II) chloride, leading to significant structural changes upon complexation (Alabada et al., 2021).

Safety And Hazards

3-Hydrazinobenzoic Acid Hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Relevant Papers

Relevant papers related to 3-Hydrazinobenzoic Acid Hydrochloride can be found at the provided references .

properties

IUPAC Name

3-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-2-5(4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONFQPJFIKYVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512429
Record name 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinobenzoic acid hydrochloride

CAS RN

87565-98-8
Record name Benzoic acid, 3-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87565-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of m-aminobenzoic acid (200.0 g, 1.46 mmol) in concentrated HCl (200 mL) was added an aqueous solution (250 mL) of NaNO2 (102 g, 1.46 mmol) at 0° C. and the reaction mixture was stirred for 1 h. A solution of SnCl2.2H2O (662 g, 2.92 mmol) in concentrated HCl (2000 mL) was then added at 0° C. The reaction solution was stirred for an additional 2 h at RT. The precipitate was filtered and washed with ethanol and ether to give 3-hydrazino-benzoic acid hydrochloride as a white solid, which was used for the next reaction without further purification. 1H NMR (DMSO-d6): 10.85 (s, 3H), 8.46 (s, 1H), 7.53 (s, 1H), 7.48 (d, J=7.6 Hz, 1H), 7.37 (m, J=7.6 Hz, 1H), 7.21 (d, J=7.6 Hz, 1H).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
662 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution (200 mL) of m-amino benzoic acid (200 g, 1.46 mol) in concentrated HCl was added an aqueous solution (250 mL) of NaNO2 (102 g, 1.46 mol) at 0° C. The reaction mixture was stirred for 1 h and a solution of SnCl2.2H2O (662 g, 2.92 mol) in concentrated HCl (2 L) was then added at 0° C., and the reaction stirred for an additional 2h at RT. The precipitate was filtered and washed with ethanol and ether to yield 3-hydrazino-benzoic acid hydrochloride as a white solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
662 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research [] states that utilizing sodium metabisulfite as the reducing agent in the synthesis of 3-hydrazinobenzoic acid hydrochloride offers several advantages. Firstly, it leads to a higher yield compared to other methods. Secondly, it enables a shorter production period, contributing to increased efficiency. Lastly, it reduces the overall manufacturing cost, making it a more economically viable option.

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